molecular formula C16H25N3O4S B2520478 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1798028-34-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2520478
CAS No.: 1798028-34-8
M. Wt: 355.45
InChI Key: STKYCSFTGZIWOQ-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic small molecule characterized by a piperidine core modified with a cyclopropylsulfonyl group at the 1-position and a methyl-linked acetamide side chain. The acetamide moiety is further substituted with a 3,5-dimethylisoxazole ring, a heterocyclic structure known for metabolic stability and bioactivity.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-11-15(12(2)23-18-11)9-16(20)17-10-13-5-7-19(8-6-13)24(21,22)14-3-4-14/h13-14H,3-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKYCSFTGZIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Cyclopropylsulfonyl group : Enhances the compound's reactivity and binding affinity.
  • Isosaxazol moiety : Contributes to its biological activity.

The synthesis typically involves the following steps:

  • Formation of the piperidine intermediate : Achieved through cyclization reactions.
  • Sulfonylation : The introduction of the cyclopropylsulfonyl group using cyclopropylsulfonyl chloride under basic conditions.
  • Coupling with isoxazole : Final coupling with the isoxazole derivative to form the target compound.

This compound exhibits its biological effects through interactions with specific molecular targets, influencing various biological pathways. The cyclopropylsulfonyl group may enhance binding affinity to enzymes or receptors involved in disease processes.

Pharmacological Properties

The compound has shown promise in several areas:

  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, possibly through mechanisms similar to other known chemotherapeutics.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, offering therapeutic avenues for inflammatory diseases.

Research Findings and Case Studies

  • In Vitro Studies
    • A study evaluated the compound's ability to inhibit specific enzymes related to inflammation and tumor growth. Results indicated a significant reduction in enzyme activity at micromolar concentrations.
  • In Vivo Studies
    • Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)benzenesulfonamideContains a chlorophenyl group and a sulfonamideAntimicrobial
1,3-Diarylpyrazolyl-acylsulfonamidesFeatures a pyrazole core with sulfonamideAnti-tuberculosis
This compoundCyclopropylsulfonamide with piperidine and isoxazoleAntitumor, anti-inflammatory

Comparison with Similar Compounds

Goxalapladib (CAS-412950-27-7)

  • Structure : Contains a 1,8-naphthyridine core, trifluoromethylbiphenyl, and a piperidinyl acetamide.
  • Key Differences : Lacks the isoxazole and cyclopropylsulfonyl groups but shares the piperidine-acetamide scaffold.
  • Therapeutic Use : Developed for atherosclerosis, indicating piperidine-acetamide derivatives’ relevance in cardiovascular diseases .

N-(piperidin-4-yl)methanesulfonamide

  • Structure : Features a simpler piperidine-sulfonamide without the methyl-isoxazole-acetamide chain.
  • Key Differences : Absence of the acetamide-linked isoxazole limits its binding versatility compared to the target compound.
  • Functional Insight : Sulfonamide groups enhance solubility and target engagement in enzyme inhibitors (e.g., carbonic anhydrase) .

Isoxazole- and Pyrazole-Containing Analogs

2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]acetic acid (P-0042)

  • Structure: Includes a pyridazinone-pyrrolidine system and a dimethylpyrazole-acetamide.
  • Key Differences : Replaces isoxazole with pyrazole, which may alter metabolic stability and target selectivity.

3,5-Dimethylisoxazole Motif

Sulfonamide and Chloroacetamide Derivatives

2-chloro-N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-N-methylpropanamide

  • Structure : Chloroacetamide with a piperidine-pyridinyl backbone.
  • Key Differences : Chlorine substitution vs. cyclopropylsulfonyl group; the latter may reduce toxicity and improve target affinity .

N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

  • Structure : Combines sulfonamide with a methylated pyrazole.

Comparative Data Table

Compound Name / Feature Molecular Weight Core Structure Key Functional Groups Therapeutic Area (Inferred)
Target Compound ~424.5* Piperidine-acetamide Cyclopropylsulfonyl, 3,5-dimethylisoxazole Inflammation/Oncology
Goxalapladib 718.80 1,8-Naphthyridine Trifluoromethylbiphenyl, difluorophenyl Atherosclerosis
P-0042 445.2 Pyridazinone-pyrrolidine Chloropyridazinone, dimethylpyrazole Kinase inhibition
2-chloro-N-methylpropanamide 353.90 Piperidine-chloroacetamide Chloroacetamide, pyridinylmethyl Not specified
N-(piperidin-4-yl)methanesulfonamide ~178.2* Piperidine Methanesulfonamide Enzyme inhibition

*Calculated based on molecular formulas.

Research Findings and Inferences

  • Metabolic Stability : The 3,5-dimethylisoxazole group likely improves metabolic stability compared to pyrazole or pyridazine analogs, as seen in NSAIDs .
  • Target Selectivity: The cyclopropylsulfonyl group may enhance selectivity for sulfonamide-binding enzymes (e.g., kinases, phosphatases) over non-sulfonylated targets .
  • Synthetic Feasibility : HBTU-mediated coupling (as in P-0042 synthesis) could be applicable for constructing the acetamide bridge in the target compound .

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